N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
“N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” is a complex organic compound. It belongs to the class of imidazo[2,1-b][1,3]thiazoles, which are known for their broad range of chemical and biological properties . These compounds have been explored for their potential in various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazoles involves a series of chemical reactions. For instance, natural α-noscapine can be N-demethylated to nornoscapine and then reacted with 4-(chloromethyl)thiazole-2-amine. The resultant noscapinoid can be coupled with various bromomethyl ketones to give N-imidazothiazolyl noscapinoids .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazo[2,1-b][1,3]thiazoles can undergo various chemical reactions. For instance, they can react with 4-(chloromethyl)thiazole-2-amine and various bromomethyl ketones to form N-imidazothiazolyl noscapinoids .Scientific Research Applications
Synthesis and Biological Evaluation
A series of compounds including N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide derivatives were synthesized and characterized for their potential antimicrobial activities. For instance, Chandrakantha et al. (2014) synthesized a new series of compounds starting from related thiadiazole derivatives, which were then tested for antibacterial and antifungal activities. The antimicrobial activities were assessed by the well plate method, showing that certain compounds displayed appreciable activity at concentrations ranging from 0.5 to 1.0 mg/mL Chandrakantha et al., 2014.
Anticancer Evaluation
Compounds related to this compound were also evaluated for their anticancer potential. Terzioğlu and Gürsoy (2003) synthesized novel hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide and evaluated them in the National Cancer Institute's 3-cell line, one-dose in vitro primary cytotoxicity assay. Some compounds demonstrated favorable cytotoxicity, particularly against ovarian cancer cell lines Terzioğlu & Gürsoy, 2003.
Antitubercular Activity
Patel et al. (2017) synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which were characterized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strain. The study revealed that certain derivatives exhibited significant inhibitory activity, highlighting their potential as antitubercular agents Patel et al., 2017.
Luminescence Sensing
Research by Shi et al. (2015) focused on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, which demonstrated selective sensitivity to benzaldehyde derivatives. These frameworks could potentially serve as fluorescence sensors for chemicals, showcasing an application of related compounds in sensing technologies Shi et al., 2015.
Future Directions
The future directions for “N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The development of new synthetic routes and the design of novel derivatives could also be areas of future research .
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for the synthesis of coenzyme A, which is essential for various metabolic processes in the cell .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, through a specific binding pattern . This interaction likely inhibits the normal function of the enzyme, leading to disruption of coenzyme A synthesis and, consequently, the metabolic processes dependent on it .
Biochemical Pathways
The affected pathway is the pantothenate and CoA biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of coenzyme A. This disruption can have downstream effects on various metabolic processes, including the citric acid cycle and the synthesis and degradation of fatty acids .
Pharmacokinetics
The compound was designed with in silico admet prediction, suggesting that its pharmacokinetic properties were considered during its synthesis .
Result of Action
The compound exhibits significant antimycobacterial activity . Specifically, it has been shown to be effective against Mycobacterium tuberculosis, with no acute cellular toxicity observed . It’s worth noting that the compound showed selective inhibition of Mtb over a panel of non-tuberculous mycobacteria (NTM) .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-12-7-8-16(9-13(12)2)22-20(26)19-14(3)24-11-18(23-21(24)29-19)15-5-4-6-17(10-15)25(27)28/h4-11H,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJOUHPKXPJFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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